Cas no 2137769-71-0 (3-(6-Nitropyridin-3-yl)benzoic acid)

3-(6-Nitropyridin-3-yl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-842002
- 3-(6-nitropyridin-3-yl)benzoic acid
- 2137769-71-0
- 3-(6-Nitropyridin-3-yl)benzoic acid
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- MDL: MFCD29923757
- Inchi: 1S/C12H8N2O4/c15-12(16)9-3-1-2-8(6-9)10-4-5-11(13-7-10)14(17)18/h1-7H,(H,15,16)
- InChI Key: YKAOJAMFLAKCFX-UHFFFAOYSA-N
- SMILES: OC(C1=CC=CC(=C1)C1C=NC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 244.04840674g/mol
- Monoisotopic Mass: 244.04840674g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 96Ų
3-(6-Nitropyridin-3-yl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-842002-10g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 10g |
$3929.0 | 2023-09-02 | ||
Enamine | EN300-842002-5.0g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 | |
Enamine | EN300-842002-10.0g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-842002-0.1g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-842002-0.25g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-842002-0.5g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-842002-2.5g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-842002-0.05g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-842002-1.0g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 95.0% | 1.0g |
$914.0 | 2025-02-21 | |
Enamine | EN300-842002-1g |
3-(6-nitropyridin-3-yl)benzoic acid |
2137769-71-0 | 1g |
$914.0 | 2023-09-02 |
3-(6-Nitropyridin-3-yl)benzoic acid Related Literature
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on 3-(6-Nitropyridin-3-yl)benzoic acid
Research Briefing on 3-(6-Nitropyridin-3-yl)benzoic acid (CAS: 2137769-71-0): Recent Advances and Applications
3-(6-Nitropyridin-3-yl)benzoic acid (CAS: 2137769-71-0) is a chemically synthesized compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its nitropyridine and benzoic acid functional groups, has shown promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. Recent studies have focused on its synthesis, structural properties, and biological activities, making it a subject of growing interest among researchers.
The primary objective of recent research on 3-(6-Nitropyridin-3-yl)benzoic acid has been to explore its utility as a building block in the development of novel therapeutic agents. Its unique chemical structure allows for versatile modifications, enabling the creation of derivatives with enhanced pharmacological properties. For instance, studies have investigated its role as an intermediate in the synthesis of kinase inhibitors, which are critical in the treatment of cancers and inflammatory diseases. The compound's ability to interact with specific biological targets has been a focal point of these investigations.
In terms of methodology, researchers have employed advanced techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to elucidate the compound's structural features. Computational modeling and molecular docking studies have also been utilized to predict its binding affinity and interactions with various enzymes and receptors. These approaches have provided valuable insights into the compound's mechanism of action and potential therapeutic applications.
Recent findings highlight the compound's efficacy in inhibiting specific enzymatic pathways. For example, one study demonstrated that derivatives of 3-(6-Nitropyridin-3-yl)benzoic acid exhibited significant inhibitory activity against tyrosine kinases, which are implicated in the progression of certain cancers. Another study reported its potential as an anti-inflammatory agent, with the compound showing marked reduction in pro-inflammatory cytokine production in vitro. These results underscore the compound's versatility and its potential as a lead candidate for further drug development.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic and pharmacodynamic properties. Issues such as solubility, bioavailability, and metabolic stability need to be addressed to enhance its clinical applicability. Ongoing research is focused on structural modifications and formulation strategies to overcome these limitations. Collaborative efforts between chemists, biologists, and pharmacologists are essential to translate these findings into viable therapeutic options.
In conclusion, 3-(6-Nitropyridin-3-yl)benzoic acid (CAS: 2137769-71-0) represents a valuable chemical entity with diverse applications in pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for the development of new drugs. Continued research and innovation are expected to further elucidate its potential and pave the way for its integration into therapeutic regimens. This briefing underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in the chemical biology and medical fields.
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